

An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ethyl thiooxamate, a versatile bifunctional molecule, serves as a crucial building block in modern organic and medicinal chemistry. Its unique structure, incorporating both a thioamide and an ester functional group, imparts a rich reactivity profile that is leveraged in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **ethyl thiooxamate**, with a focus on detailed experimental protocols and structured data presentation.

Chemical and Physical Properties

Ethyl thiooxamate is typically a yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of **Ethyl Thiooxamate**



Property	Value	Reference(s)	
Molecular Formula	C4H7NO2S	[2][3][4]	
Molecular Weight	133.17 g/mol	[2][4]	
Appearance	Yellow Crystalline Powder/Solid	[1][3][5][6]	
Melting Point	62-66 °C	[5][6][7][8]	
Boiling Point	199.2 ± 23.0 °C (Predicted)	[4][6]	
Solubility	Soluble in chloroform and other polar solvents like methanol.		
Storage Temperature	Freezer (-20°C) or Refrigerated (0-10°C)	[3][9]	

Table 2: Spectroscopic Data of Ethyl Thiooxamate



Spectroscopic Technique	Wavenumber (cm ⁻¹)/Chemical Shift (δ, ppm)	Assignment	Reference(s)
IR (Infrared)	3200–3400	N-H stretching (primary amine)	[10]
~1700	C=O stretching (ester)	[10]	
~1250	C=S stretching (thioamide)	[10]	
¹ H NMR (Proton NMR)	1.37 (triplet)	-CH₃ (ethyl group)	[5][10]
4.34 (quartet)	-CH ₂ - (ethyl group)	[5][10]	
7.49-8.43 (broad multiplet)	-NH2 (amine)	[5][10]	
¹³ C NMR (Carbon-13 NMR)	~14.1	-CH₃ (ethyl group)	[10]
~61.8	-CH ₂ - (ethyl group)	[10]	
~170.5	C=O (ester)	[10]	_
~196.2	C=S (thioamide)	[10]	_
Mass Spectrometry (MS)	m/z 134 (M + H)+	Molecular Ion Peak	[5]

Synthesis of Ethyl Thiooxamate

Several synthetic routes to **ethyl thiooxamate** have been reported, offering flexibility in terms of starting materials and reaction conditions.

This method involves the reaction of ethyl cyanoformate with hydrogen sulfide in the presence of a base.



Ethyl Cyanoformate Triethylamine in Ether Bubble H₂S gas (0°C, 2 hours) Stir at Room Temperature (Overnight) Acidic Workup (1N HCI) Extraction with Ether Drying and Solvent Evaporation

Synthesis of Ethyl Thiooxamate from Ethyl Cyanoformate

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Ethyl Thiooxamate (Yellow Solid)

Caption: Workflow for the synthesis of ethyl thiooxamate.

Experimental Protocol:



- Dissolve ethyl cyanoformate (25 g, 0.25 mol) and triethylamine (1 ml) in ether (200 ml) in a suitable reaction vessel.[5]
- Cool the solution to 0°C in an ice bath.[5]
- Bubble hydrogen sulfide (H₂S) gas through the solution for 2 hours.[5]
- After the addition of H₂S, allow the reaction mixture to stir at room temperature overnight.
- Purge the reaction system with nitrogen gas. [5]
- Add 1N hydrochloric acid (HCl) solution (200 ml) and continue stirring for 30 minutes.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[5]
- Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (MgSO₄).[5]
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield **ethyl thiooxamate** as a yellow solid.[5] A reported yield for this method is 95%.[5]

Lawesson's reagent is a common thionating agent used to convert carbonyl groups to thiocarbonyls.

Experimental Protocol:

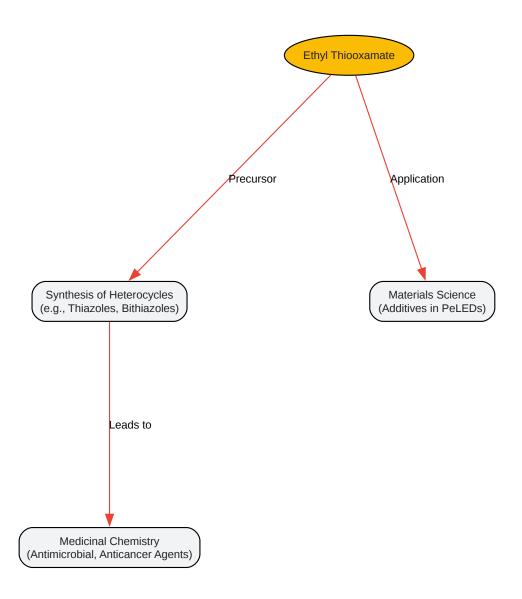
- React ethyl 2-amino-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (THF).[10]
- Heat the reaction mixture under reflux for 4 hours.[10]
- After cooling, the product can be isolated through work-up procedures which may include concentration, dilution, filtration, and washing.[10] This method has been reported to yield ethyl thiooxamate as a yellow solid with a 56% yield.[10]
- Alternatively, reacting ethyl oxalate with Lawesson's reagent in THF under reflux has been reported to yield ethyl thiooxamate in 70% yield.[10]

Chemical Reactivity and Applications



The bifunctional nature of **ethyl thiooxamate**, possessing both nucleophilic (amino group) and electrophilic (carbonyl and thiocarbonyl carbons) centers, makes it a valuable synthon in organic synthesis.[10]

Reactivity and Applications of Ethyl Thiooxamate



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Caption: Key application areas of **ethyl thiooxamate**.

Its primary applications are in:

- Heterocyclic Chemistry: Ethyl thiooxamate is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and bithiazoles.[1][10][11]
 These ring systems are prevalent in many pharmaceuticals and agrochemicals.[11]
- Medicinal Chemistry: Derivatives of **ethyl thiooxamate** have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[8] It serves as a starting material for the development of new therapeutic agents.[8][11]
- Materials Science: Ethyl thiooxamate has been explored as an additive in the fabrication of perovskite light-emitting diodes (PeLEDs), where it can improve the quality and performance of the perovskite films.[12][13]

Safety Information

Ethyl thiooxamate is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Thiooxamate: Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014585#ethyl-thiooxamate-synthesis-and-properties]

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